molecular formula C17H22O5 B1196974 Viscidulin B

Viscidulin B

Cat. No.: B1196974
M. Wt: 306.4 g/mol
InChI Key: CZIGIXZHIBZWBA-MGCWZZKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viscidulin B is a sesquiterpene lactone belonging to the guaianolide class, a subgroup of terpenoids characterized by a bicyclic carbon skeleton fused with a γ-lactone ring. It was first isolated from Artemisia species and structurally elucidated through NMR, IR, and mass spectrometry . Key features include:

  • Molecular formula: C₁₇H₂₂O₅ (molecular weight: 306.35 g/mol).
  • Functional groups: A γ-lactone ring, an acetate group at C-8, and an endo-epoxide bridge between C-3 and C-4 .
  • Stereochemistry: The guaianolide skeleton is confirmed by aromatization experiments yielding chamazulene, a marker for this class .

This compound is synthesized via hydrogenation and epoxide ring-opening reactions from precursor sesquiterpenes like cumambrin B .

Properties

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(1S,2S,5S,6R,7S,10R)-5,14-dimethyl-9-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl] acetate

InChI

InChI=1S/C17H22O5/c1-7-5-11(20-9(3)18)13-8(2)16(19)21-15(13)14-10(7)6-12-17(14,4)22-12/h8,10-15H,1,5-6H2,2-4H3/t8-,10-,11-,12?,13+,14-,15-,17?/m0/s1

InChI Key

CZIGIXZHIBZWBA-MGCWZZKMSA-N

SMILES

CC1C2C(CC(=C)C3CC4C(C3C2OC1=O)(O4)C)OC(=O)C

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(=C)[C@@H]3CC4C([C@@H]3[C@H]2OC1=O)(O4)C)OC(=O)C

Canonical SMILES

CC1C2C(CC(=C)C3CC4C(C3C2OC1=O)(O4)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Viscidulin A (C₁₇H₂₂O₅)

Viscidulin A shares the guaianolide skeleton and molecular formula with Viscidulin B but differs in epoxide orientation and substituent positioning:

  • Epoxide : Exo-configuration at C-10–C-14 (vs. endo at C-3–C-4 in this compound) .
  • Acetate group : Positioned at C-8, identical to this compound.
  • NMR profile : Distinct signals for the exo-epoxide protons (2.64 ppm) and olefinic protons coupled with C-2 protons .

Viscidulin C (C₁₅H₂₀O₄)

Viscidulin C is a hydroxylated analog of this compound:

  • Molecular formula : C₁₅H₂₀O₄ (smaller due to the absence of an acetate group).
  • Functional groups : Hydroxyl group at C-8 replaces the acetate, retaining the endo-epoxide at C-3–C-4 .
  • Synthesis : Viscidulin C can be acetylated to form this compound, confirming structural interrelatedness .

Other Guaianolides: Deactoxymatricarin and Chamazulene

  • Deactoxymatricarin: A related guaianolide lacking the acetate group, with a 7-lactone and cyclopentenone moiety .
  • Chamazulene: Aromatic derivative formed via dehydrogenation of this compound, used as a structural marker for guaianolides .

Structural and Functional Comparison Table

Compound Molecular Formula Epoxide Position C-8 Substituent Key Functional Groups
This compound C₁₇H₂₂O₅ C-3–C-4 (endo) Acetate γ-lactone, endo-epoxide, acetate
Viscidulin A C₁₇H₂₂O₅ C-10–C-14 (exo) Acetate γ-lactone, exo-epoxide, acetate
Viscidulin C C₁₅H₂₀O₄ C-3–C-4 (endo) Hydroxyl γ-lactone, endo-epoxide, hydroxyl

Differentiation from Flavonoid "Viscidulins"

Notably, compounds like Viscidulin I, II, and III (e.g., C₁₇H₁₄O₇ for Viscidulin II ) are flavonoids isolated from Scutellaria species. These share the "Viscidulin" nomenclature but belong to a distinct chemical class:

  • Structural basis: Flavonoids feature a 15-carbon skeleton (C6–C3–C6) with phenolic groups, unlike the terpenoid backbone of sesquiterpene lactones .
  • Bioactivity: Flavonoid Viscidulins (e.g., Viscidulin III) exhibit α-glucosidase inhibitory activity , while sesquiterpene this compound’s roles remain less defined.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Viscidulin B
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